Risedronate

説明

特性

IUPAC Name |

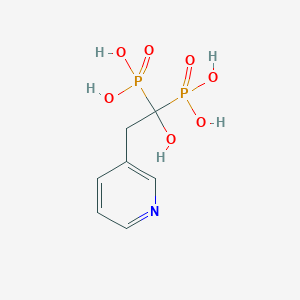

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDJRNMFWXDHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115436-72-1 (mono-hydrochloride salt) | |

| Record name | Risedronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023563 | |

| Record name | Risedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Risedronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible in water. /Estimated/, 1.04e+01 g/L | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Risedronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.1X10-11 mm Hg at 25 °C /Estimated/ | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

105462-24-6 | |

| Record name | Risedronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105462-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Risedronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risedronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Risedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RISEDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM2Z91756Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Risedronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252-262 | |

| Record name | Risedronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Risedronate's Mechanism of Action on Osteoclasts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which risedronate, a potent nitrogen-containing bisphosphonate, exerts its inhibitory effects on osteoclasts. The document details the core mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows involved.

Core Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase

This compound's primary mechanism of action is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][2] This pathway is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3] These molecules are essential for the post-translational modification, specifically prenylation, of small GTP-binding proteins (GTPases).[2][3]

By inhibiting FPPS, this compound disrupts the synthesis of FPP and GGPP.[3] This, in turn, prevents the prenylation of small GTPases like Ras, Rho, and Rac, which are critical for various osteoclast functions.[3][4] The lack of prenylation leads to the mislocalization and dysfunction of these signaling proteins, ultimately resulting in the inhibition of bone resorption and the induction of osteoclast apoptosis.[2][4]

The Mevalonate Pathway and its Disruption by this compound

The mevalonate pathway is a vital metabolic cascade responsible for the synthesis of cholesterol and isoprenoid lipids. This compound specifically targets and inhibits FPPS within this pathway.

Impact on Small GTPases and Osteoclast Function

The inhibition of FPPS and the subsequent lack of FPP and GGPP have profound effects on the function and survival of osteoclasts. Small GTPases, when unprenylated, are unable to anchor to the cell membrane, leading to their accumulation in the cytosol and a loss of function.[5] This disruption affects several critical cellular processes:

-

Cytoskeletal Arrangement and Ruffled Border Formation: Proper function of Rho family GTPases is essential for the dynamic organization of the actin cytoskeleton and the formation of the ruffled border, a specialized membrane structure required for bone resorption.[2] this compound-induced dysfunction of these proteins leads to a disorganized cytoskeleton and the absence of a functional ruffled border.

-

Vesicular Trafficking: Rab GTPases, which are also dependent on prenylation, regulate vesicular transport within the osteoclast. This process is vital for the secretion of acid and lytic enzymes necessary for bone matrix degradation. Disruption of Rab function impairs this trafficking, further contributing to the inhibition of resorption.

-

Osteoclast Apoptosis: The disruption of small GTPase signaling, particularly the Ras pathway, triggers pro-apoptotic cascades within the osteoclast.[6][7] This leads to programmed cell death, reducing the number of active osteoclasts at the site of bone resorption.[2] While apoptosis plays a role, studies have shown that this compound can inhibit bone resorption at concentrations lower than those required to induce apoptosis, suggesting that direct inhibition of osteoclast activity is a primary mechanism.[8]

Quantitative Data

The potency of this compound and other nitrogen-containing bisphosphonates is often quantified by their half-maximal inhibitory concentration (IC50) against FPPS and their binding affinity to hydroxyapatite, the mineral component of bone.

| Bisphosphonate | FPPS IC50 (nM) - Initial | FPPS IC50 (nM) - Preincubated | Relative Potency (vs. Alendronate) | Binding Affinity to Hydroxyapatite |

| This compound | - | 5.7 | High | Moderate |

| Zoledronate | - | 4.1 | Highest | High |

| Ibandronate | 1000 | 25 | Intermediate | Moderate |

| Alendronate | 2250 | 260 | Baseline | High |

| Pamidronate | 1900 | 353 | Low | High |

| Neridronate | 2400 | 390 | Low | - |

Data compiled from Dunford et al., 2008.[9][10]

Experimental Protocols

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

This assay quantifies the inhibitory potential of compounds like this compound on the enzymatic activity of FPPS.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human FPPS is expressed and purified.

-

Substrates, [1-3H]isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP), are prepared in an appropriate assay buffer.

-

-

Inhibition Assay:

-

FPPS is pre-incubated with varying concentrations of this compound or other inhibitors for a defined period (e.g., 10 minutes) to allow for time-dependent inhibition.[9]

-

The enzymatic reaction is initiated by the addition of the substrates (IPP and GPP).

-

The reaction is allowed to proceed for a specific time at 37°C and is then terminated.

-

-

Product Quantification:

-

The product, [1-3H]farnesyl pyrophosphate (FPP), is separated from the unreacted substrate using a chromatographic method (e.g., reverse-phase C18 column).

-

The amount of radioactive FPP is quantified using a scintillation counter.

-

-

Data Analysis:

-

The percentage of FPPS inhibition is calculated for each inhibitor concentration.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Osteoclast Bone Resorption (Pit) Assay

This in vitro assay assesses the ability of osteoclasts to resorb a bone-like substrate and the inhibitory effect of compounds like this compound.

Methodology:

-

Osteoclast Precursor Isolation and Culture:

-

Osteoclast precursors, such as human peripheral blood mononuclear cells (PBMCs) or murine bone marrow macrophages (BMMs), are isolated.[11][12]

-

Precursors are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to differentiate them into mature, multinucleated osteoclasts.[13]

-

-

Seeding on Resorbable Substrate:

-

Treatment with this compound:

-

Osteoclast cultures are treated with various concentrations of this compound. A vehicle control is also included.

-

-

Resorption Period:

-

Visualization and Quantification of Resorption Pits:

-

At the end of the incubation period, the osteoclasts are removed from the substrate.

-

The resorption pits are visualized by staining with a dye such as toluidine blue or by using Von Kossa staining for calcium phosphate (B84403) substrates.[11][12][14]

-

The total area of resorption pits is quantified using image analysis software (e.g., ImageJ).[11]

-

-

Data Analysis:

-

The resorbed area in the this compound-treated groups is compared to the control group to determine the inhibitory effect on bone resorption.

-

Osteoclast Apoptosis Assay

This assay is used to determine the effect of this compound on osteoclast viability and the induction of programmed cell death.

Methodology:

-

Osteoclast Culture and Treatment:

-

Mature osteoclasts are generated as described in the bone resorption assay protocol.

-

The osteoclasts are treated with different concentrations of this compound for a specified period (e.g., 24-48 hours).

-

-

Apoptosis Detection:

-

Annexin V/Propidium Iodide (PI) Staining: This is a common method to detect apoptosis by flow cytometry.

-

Cells are harvested and stained with FITC-conjugated Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells.

-

PI is used as a counterstain to identify necrotic cells.

-

The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

-

-

Caspase Activity Assays: The activation of caspases, key executioner enzymes in apoptosis, can be measured using colorimetric or fluorometric assays that detect the cleavage of specific caspase substrates.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

-

Data Analysis:

-

The percentage of apoptotic cells in the this compound-treated groups is compared to the control group to determine the pro-apoptotic effect of the drug.

-

Conclusion

This compound is a highly effective inhibitor of osteoclast-mediated bone resorption. Its mechanism of action is well-defined and centers on the inhibition of the mevalonate pathway enzyme, farnesyl pyrophosphate synthase. This leads to a cascade of downstream effects, including the disruption of small GTPase prenylation, which in turn impairs critical osteoclast functions such as cytoskeletal organization, vesicular trafficking, and ultimately leads to apoptosis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate molecular interactions of this compound and to develop novel therapeutics for bone disorders.

References

- 1. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 3. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The regulation of osteoclast function and bone resorption by small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrogen-containing bisphosphonates inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, including Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of bone resorption by alendronate and this compound does not require osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 11. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 12. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A New Method to Sort Differentiating Osteoclasts into Defined Homogeneous Subgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bone Resorption Assay [bio-protocol.org]

- 15. Mature osteoclast–derived apoptotic bodies promote osteogenic differentiation via RANKL-mediated reverse signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Risedronate's Effects on Bone Resorption and Formation: A Technical Guide

Introduction

Risedronate is a potent, orally active, third-generation aminobisphosphonate extensively utilized in the treatment of bone disorders characterized by excessive bone resorption, such as postmenopausal and glucocorticoid-induced osteoporosis and Paget's disease of bone.[1][2] As a nitrogen-containing bisphosphonate (N-BP), its primary mechanism involves the direct inhibition of osteoclast-mediated bone resorption.[3][4] This technical guide provides an in-depth analysis of this compound's molecular mechanisms, its quantitative effects on bone remodeling parameters, and the experimental protocols used to elucidate these actions, tailored for researchers and drug development professionals.

Core Mechanism of Action on Bone Resorption

This compound's efficacy is rooted in its strong affinity for hydroxyapatite, the mineral component of bone, which leads to its targeted accumulation at sites of active bone remodeling.[5][6] Osteoclasts, the cells responsible for bone resorption, internalize the bone-bound this compound during the resorption process.[5]

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

Once inside the osteoclast, this compound's primary molecular target is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[3][5][7] this compound is a powerful inhibitor of FPPS, with a potency greater than alendronate but less than zoledronate.[3][8] Inhibition of FPPS disrupts the synthesis of essential isoprenoid lipids, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5]

These isoprenoid lipids are critical for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. The disruption of this process has profound consequences for osteoclast function, leading to:

-

Cytoskeletal Disorganization: Inactivation of Rho GTPases prevents the proper organization of the actin cytoskeleton, which is essential for forming the "ruffled border"—the specialized cell membrane structure required for bone resorption.[5]

-

Impaired Vesicular Trafficking: Disruption of Rab protein function impairs the transport of acid and enzymes to the ruffled border, further inhibiting resorption.

-

Induction of Apoptosis: The cumulative cellular stress and disruption of critical signaling pathways ultimately trigger programmed cell death (apoptosis) in osteoclasts, leading to a reduction in their numbers.[5][9] Studies have shown that this compound can cause a 4- to 24-fold increase in the proportion of osteoclasts undergoing apoptosis in vitro.[9] However, some research suggests that the inhibition of bone resorption by this compound can occur at concentrations tenfold lower than those required to induce apoptosis, indicating that direct inactivation is a primary mechanism independent of cell death.[10]

Inhibition of Osteoclast Differentiation

Beyond its effects on mature osteoclasts, this compound also directly inhibits the differentiation of osteoclast precursors.[11][12] In vitro studies show that this compound suppresses receptor activator of nuclear factor-κB ligand (RANKL)-mediated osteoclast differentiation from bone marrow-derived macrophages.[11][12] This is achieved by significantly inhibiting the RANKL-induced expression of crucial transcription factors c-Fos and nuclear factor of activated T-cells c1 (NFATc1), which are master regulators of osteoclastogenesis.[11][12]

Effects on Bone Formation and Maintenance

While the primary effect of this compound is anti-resorptive, evidence suggests it also influences bone formation and the broader bone environment, particularly osteoblasts and osteocytes.

Direct and Indirect Effects on Osteoblasts

The effect of this compound on osteoblasts appears to be complex and dose-dependent.[13]

-

High Concentrations (≥10⁻⁴ M): High doses can decrease osteoblast proliferation and viability in vitro.[13][14]

-

Low/Therapeutic Concentrations (10⁻⁸ to 10⁻⁴ M): At lower concentrations, this compound has been shown to promote osteoblast differentiation.[14] This is evidenced by increased Type I collagen synthesis, elevated alkaline phosphatase (ALP) activity, and enhanced matrix mineralization.[14]

Mechanistically, this compound may promote osteoblastic differentiation by increasing the expression of connexin43 (Cx43), a gap junction protein.[15][16] This effect is mediated by the upregulation of key pro-osteogenic transcription factors, including Runx2, Osterix, and Dlx5.[15][16]

Protective Effects on Osteocytes

Osteocytes are critical regulators of bone remodeling. Estrogen deficiency leads to an increase in osteocyte apoptosis, which in turn stimulates osteoclast recruitment and activity.[17] Studies in ovariectomized rats demonstrate that both low and high doses of this compound significantly reduce the number of apoptotic osteocytes (caspase-3 positive cells) and empty lacunae.[17][18] This anti-apoptotic effect on osteocytes may contribute to its overall efficacy by reducing the signals that trigger bone resorption.

Quantitative Data Summary

The clinical efficacy of this compound is well-documented through changes in bone mineral density (BMD), bone turnover markers (BTMs), and bone histomorphometry.

Table 1: Effect of this compound on Bone Mineral Density (BMD)

| Study Population | Treatment | Duration | Lumbar Spine BMD Change | Femoral Neck/Total Hip BMD Change | Citation(s) |

| Postmenopausal women with osteopenia | This compound 5 mg/day | 12 months | +5.7% | +2.9% (femoral) | [3] |

| Postmenopausal women with osteopenia | This compound 5 mg/day | 24 months | +4.49% vs. +0.05% for placebo | +2.2% (total proximal femur) vs. -0.5% for placebo | [19] |

| Postmenopausal Thai women with osteoporosis | Generic this compound | 52 weeks | +4.76% | +3.84% (femoral neck) | [20] |

| Men with osteoporosis | This compound | 24 months | +6.6% vs. 2.2% for control | +4.4% vs. 0.4% for control (femoral) | [3] |

| Patients with Multiple Myeloma | This compound 30 mg/day | 6 months | +5.3% | Not Reported | [21] |

Table 2: Effect of this compound on Bone Turnover Markers (BTMs)

| Marker Type | Marker | Study Population | Treatment | Duration | % Reduction from Baseline | Citation(s) |

| Resorption | Urinary N-telopeptide (uNTx) | Postmenopausal women with osteopenia | This compound 5 mg/day | 5 years | 47.5% | [22] |

| Resorption | Serum C-telopeptide (sCTX) | Postmenopausal Thai women with osteoporosis | Generic this compound | 12 weeks | 36.4% (median change) | [20] |

| Resorption | Pyridinoline / Deoxypyridinoline | Patients with Multiple Myeloma | This compound 30 mg/day | 6 months | ~50% | [21] |

| Formation | Bone-specific alkaline phosphatase (sBAP) | Postmenopausal women with osteopenia | This compound 5 mg/day | 5 years | 33.3% | [22] |

| Formation | Serum Osteocalcin | Patients with Multiple Myeloma | This compound 30 mg/day | 3 months | Significant reduction | [21] |

Table 3: Effect of this compound on Bone Histomorphometry

| Parameter | Study Population | Duration | Change with this compound | Comparison to Control/Placebo | Citation(s) |

| Activation Frequency | Postmenopausal women | 3 years | -47% from baseline | Significantly lower than placebo | [23] |

| Activation Frequency | Postmenopausal women | 5 years | -77% from baseline | Not significantly different from placebo at 5 yrs | [22] |

| Mineralizing Surface | Postmenopausal women | 3 years | -58% from baseline | Significantly lower than placebo | [23] |

| Mineralizing Surface | Postmenopausal women | 5 years | -49% from baseline | Significantly different from placebo | [22] |

| Osteoclast Number / Surface | Patients with Multiple Myeloma | 6 months | Significant reduction | Not Applicable | [21] |

| Osteoid Surface | Postmenopausal women | 5 years | -27% from baseline | Significantly different from placebo | [22] |

Experimental Protocols

The following sections detail common methodologies used to evaluate the effects of this compound.

In Vitro Methodologies

Osteoclast Differentiation and Activity Assays

-

Cell Source: Primary bone marrow cells (BMCs) or bone marrow-derived macrophages (BMMs) are harvested from the femur and tibia of mice.[11][12]

-

Culture Conditions: Cells are cultured in α-MEM supplemented with 10% FBS. For osteoclast differentiation, cultures are stimulated with Macrophage Colony-Stimulating Factor (M-CSF) and RANKL.[24] Co-culture systems with primary osteoblasts can also be used, where osteotropic factors stimulate the osteoblasts to produce M-CSF and RANKL.[11][24]

-

This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., dose-dependently from 10⁻⁸ to 10⁻⁵ M) to assess its effect on differentiation.[11]

-

Osteoclast Identification: After 5-7 days, cultures are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic enzyme of osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.[25]

-

Resorption Activity (Pit Assay): Osteoclast precursors are seeded onto dentine or bone slices and cultured with M-CSF and RANKL to form mature osteoclasts. After treatment with this compound, cells are removed, and the slices are stained (e.g., with toluidine blue) to visualize resorption pits. The total resorbed area is quantified using image analysis software.[26][27]

Osteoblast Differentiation and Function Assays

-

Cell Source: Murine pre-osteoblastic cell lines like MC3T3-E1 or mesenchymal cell lines like C2C12 are commonly used.[14][15]

-

Culture Conditions: Cells are grown in an appropriate medium (e.g., α-MEM with 10% FBS). Osteogenic differentiation is induced by supplementing the medium with ascorbic acid and β-glycerophosphate.

-

This compound Treatment: Cells are exposed to a range of this compound concentrations (e.g., 10⁻⁸ to 10⁻³ M).[14]

-

Alkaline Phosphatase (ALP) Activity: At early time points (e.g., 7-10 days), cell lysates are assayed for ALP activity, an early marker of osteoblast differentiation, often using a colorimetric p-nitrophenyl phosphate (B84403) (pNPP) substrate.[14]

-

Matrix Mineralization: At later time points (e.g., 14-21 days), the formation of a mineralized matrix is assessed. Cultures are fixed and stained with Alizarin Red S, which stains calcium deposits red, or the von Kossa method, which stains phosphate deposits black.[25][28] The stain can then be extracted and quantified spectrophotometrically.

In Vivo Methodologies

Animal Models of Bone Loss

-

Postmenopausal Osteoporosis Model: Ovariectomy (OVX) in rats is the most common model. The removal of ovaries induces estrogen deficiency, leading to rapid bone loss, particularly in cancellous bone, mimicking postmenopausal osteoporosis.[17][18][29]

-

Inflammatory Bone Loss Model: Intraperitoneal or local injection of lipopolysaccharide (LPS) in mice induces a systemic inflammatory response that stimulates osteoclastogenesis and bone loss.[11][12]

-

Immobilization Osteoporosis Model: Unilateral sciatic neurectomy in rats leads to paralysis of one hindlimb, causing disuse-induced bone loss in that limb.[30]

Treatment and Analysis

-

Drug Administration: this compound is typically administered orally (gavage) or via subcutaneous injection. Doses are selected to be clinically relevant (e.g., 0.8 μg/kg/day in rats) or to test specific hypotheses (e.g., low-dose vs. high-dose).[17][30] Treatment duration can range from weeks to months.[29][30]

-

Micro-Computed Tomography (μCT): At the end of the study, bones (typically femur and lumbar vertebrae) are explanted and analyzed using μCT. This non-destructive imaging technique provides high-resolution 3D data on bone microarchitecture, including bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp), and cortical thickness.[11][31][32]

-

Biomechanical Testing: The mechanical strength of the bones is assessed using tests like three-point bending for cortical bone or compression testing for vertebral bodies to determine parameters such as maximum load and stiffness.[30]

-

Histology and Histomorphometry: Bone samples are decalcified (for cell staining) or embedded in plastic (for undecalcified analysis). Sections are stained with H&E for general morphology, TRAP for osteoclast identification and quantification, or specific antibodies (immunohistochemistry) for proteins of interest, such as caspase-3 to detect apoptotic cells.[17][18][33] Dynamic histomorphometry, involving pre-euthanasia administration of fluorescent labels like tetracycline, allows for the measurement of bone formation rates.[33][34]

Conclusion

This compound is a highly effective anti-resorptive agent that functions primarily by inhibiting the FPPS enzyme in osteoclasts. This action disrupts essential cellular processes, leading to osteoclast inactivation and apoptosis, and a potent suppression of bone resorption. Concurrently, this compound inhibits the differentiation of new osteoclasts and exerts protective, anti-apoptotic effects on osteocytes. While its effects on osteoblasts are more complex and appear dose-dependent, preclinical evidence suggests it can support osteoblast differentiation at therapeutic concentrations. The comprehensive data from in vitro, in vivo, and clinical studies confirm its ability to reduce bone turnover, increase bone mineral density, and preserve bone microarchitecture, thereby reducing fracture risk.

References

- 1. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Can locally applied this compound be an effective agent when combined with xenografts? An animal study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound's efficacy: from randomized clinical trials to real clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound’s efficacy: from randomized clinical trials to real clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of bone resorption by alendronate and this compound does not require osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Directly Inhibits Osteoclast Differentiation and Inflammatory Bone Loss [jstage.jst.go.jp]

- 12. This compound directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dose-dependent Differential Effects of this compound on Gene Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of this compound on osteoblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound increases osteoblastic differentiation and function through connexin43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protective effect of low-dose this compound against osteocyte apoptosis and bone loss in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protective effect of low-dose this compound against osteocyte apoptosis and bone loss in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of this compound 5 mg/d on bone mineral density and bone turnover markers in late-postmenopausal women with osteopenia: a multinational, 24-month, randomized, double-blind, placebo-controlled, parallel-group, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Changes of bone turnover markers and bone mineral density among postmenopausal Thai women with osteoporosis receiving generic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biologic, histologic and densitometric effects of oral this compound on bone in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Five years of treatment with this compound and its effects on bone safety in women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of long-term this compound on bone quality and bone turnover in women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Generation of Osteoclasts In Vitro, and Assay of Osteoclast Activity | Springer Nature Experiments [experiments.springernature.com]

- 25. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Primary mouse osteoblast and osteoclast culturing and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. Effects of this compound, alendronate, and minodronate alone or in combination with eldecalcitol on bone mineral density, quality, and strength in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Effects of this compound on femoral bone mineral density and bone strength in sciatic neurectomized young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. This compound Effects on the In Vivo Bioactive Glass Behavior: Nuclear Magnetic Resonance and Histopathological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Enhancing Osteoporosis Treatment through Targeted Nanoparticle Delivery of this compound: In Vivo Evaluation and Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Bone safety with this compound: histomorphometric studies at different dose levels and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

The Core Molecular Targets of Risedronate in Bone Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risedronate, a potent nitrogen-containing bisphosphonate, is a widely prescribed therapeutic agent for the treatment of bone disorders characterized by excessive bone resorption, such as osteoporosis and Paget's disease. Its primary mechanism of action involves the direct inhibition of osteoclast function, leading to a reduction in bone turnover and an increase in bone mineral density. However, the molecular interactions of this compound extend beyond osteoclasts, influencing the biology of osteoblasts and osteocytes, the bone-forming and mechanosensing cells, respectively. This technical guide provides a comprehensive overview of the molecular targets of this compound in bone cells, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Primary Molecular Target in Osteoclasts: Farnesyl Pyrophosphate Synthase (FPPS)

The principal molecular target of this compound in osteoclasts is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][2][3] This pathway is crucial for the synthesis of cholesterol and isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][4]

This compound, as a structural analog of inorganic pyrophosphate, binds to the active site of FPPS, inhibiting its enzymatic activity.[2][5] This inhibition prevents the synthesis of FPP and GGPP, which are essential for the post-translational prenylation of small GTP-binding proteins like Ras, Rho, and Rac.[1][3] These proteins are critical for vital osteoclast functions, including cytoskeletal organization, ruffled border formation, and cell survival.[1] The disruption of these processes ultimately leads to osteoclast apoptosis.[1][6]

Quantitative Data: Inhibition of Human FPPS

| Compound | IC50 (nM) |

| This compound | 5.7[7][8] |

Signaling Pathway: this compound Action in Osteoclasts

Caption: this compound inhibits FPPS in the mevalonate pathway.

Experimental Protocol: In Vitro FPPS Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human farnesyl pyrophosphate synthase (FPPS) activity.

Materials:

-

Recombinant human FPPS enzyme

-

Geranyl pyrophosphate (GPP) substrate

-

[1-14C]Isopentenyl pyrophosphate (IPP) substrate

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube, combine the recombinant human FPPS enzyme with the various concentrations of this compound or vehicle control.

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrates GPP and [1-14C]IPP.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

-

Terminate the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Extract the radiolabeled product (farnesyl pyrophosphate) using an organic solvent (e.g., hexane).

-

Transfer the organic phase to a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Molecular Targets and Effects in Osteoblasts

While the primary action of this compound is on osteoclasts, it also exerts effects on osteoblasts, the bone-forming cells. These effects are often dose-dependent, with lower concentrations generally promoting osteoblast function and survival, while higher concentrations can be inhibitory.[9][10][11]

Connexin 43 (Cx43) Mediated Signaling

A key molecular player in the osteoblastic response to this compound is Connexin 43 (Cx43), a gap junction protein.[1][12] this compound has been shown to increase the expression of Cx43 and promote the opening of Cx43 hemichannels.[1][12] This leads to the activation of downstream pro-survival signaling pathways, including Src and extracellular signal-regulated kinase (ERK).[3] The activation of these pathways contributes to the anti-apoptotic effects of this compound on osteoblasts and promotes their differentiation, as evidenced by the increased expression of osteogenic markers such as Runx2, Osterix, alkaline phosphatase (ALP), and osteocalcin.[1][12]

Signaling Pathway: this compound Action in Osteoblasts

Caption: this compound promotes osteoblast survival and differentiation via Cx43.

Modulation of the RANKL/OPG System

The balance between receptor activator of nuclear factor-κB ligand (RANKL) and osteoprotegerin (OPG), both produced by osteoblasts, is a critical regulator of osteoclastogenesis. The effects of this compound on the RANKL/OPG ratio are complex and appear to be dependent on the dose and duration of treatment. Some studies suggest that this compound can decrease the RANKL/OPG ratio, thereby indirectly inhibiting osteoclast formation, while other studies have reported no significant change or even an increase in RANKL expression under certain experimental conditions.[13][14][15]

Quantitative Data: Dose-Dependent Effects of this compound on Osteoblasts

| This compound Concentration | Effect on Osteoblasts | Reference |

| Low (e.g., 10⁻⁸ M) | Increased proliferation and differentiation | [16] |

| High (e.g., 10⁻⁴ M) | Decreased proliferation and viability, but stimulated Type I Collagen synthesis and ALP activity | [4][17] |

Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay

Objective: To assess the effect of this compound on the differentiation of osteoblasts by measuring alkaline phosphatase activity.

Materials:

-

Osteoblastic cell line (e.g., MC3T3-E1)

-

Cell culture medium and supplements

-

This compound

-

p-nitrophenyl phosphate (B84403) (pNPP) substrate

-

Assay buffer (e.g., Tris-HCl buffer, pH 10.3, containing MgCl2)

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Microplate reader

Procedure:

-

Seed osteoblastic cells in a multi-well plate and culture until they reach confluence.

-

Treat the cells with various concentrations of this compound or vehicle control in a differentiation medium (containing ascorbic acid and β-glycerophosphate) for a specified period (e.g., 7-14 days).

-

After the treatment period, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a cell lysis buffer.

-

Transfer the cell lysates to a new microplate.

-

Add the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the ALP activity to the total protein concentration of each sample.

-

Compare the ALP activity in this compound-treated cells to that of the vehicle control.

Molecular Targets and Effects in Osteocytes

Osteocytes, the most abundant cells in bone, are terminally differentiated osteoblasts embedded within the bone matrix. They act as mechanosensors and orchestrate bone remodeling. This compound has been shown to have a protective effect on osteocytes, particularly by inhibiting apoptosis.

COX-2 Upregulation and Anti-Apoptotic Effects

A key molecular target for the anti-apoptotic effect of this compound in osteocytes is Cyclooxygenase-2 (COX-2).[18][19] Studies have demonstrated that this compound can upregulate the expression of COX-2 in osteocytes.[18] This upregulation is associated with a reduction in osteocyte apoptosis, for instance, in models of glucocorticoid-induced osteoporosis.[18][19] The protective effect of this compound on osteocytes is crucial for maintaining bone quality and strength.

Signaling Pathway: this compound Action in Osteocytes

Caption: this compound protects osteocytes from apoptosis via COX-2 upregulation.

Quantitative Data: Reduction of Osteocyte Apoptosis

| Condition | Apoptosis Reduction with this compound | Reference |

| Glucocorticoid-induced osteoporosis (in rats) | Reduced from 86% to 41% | [18][19] |

Experimental Protocol: TUNEL Assay for Osteocyte Apoptosis

Objective: To detect and quantify apoptosis in osteocytes treated with this compound using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

Materials:

-

Bone tissue sections or cultured osteocytes (e.g., MLO-Y4 cell line)

-

TUNEL assay kit

-

Proteinase K

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescent microscope

-

Image analysis software

Procedure:

-

Fix bone tissue sections or cultured osteocytes with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells to allow entry of the labeling reagents.

-

Incubate the samples with Proteinase K to digest proteins and expose DNA.

-

Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Wash the samples to remove unincorporated nucleotides.

-

Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

-

Mount the samples and visualize them using a fluorescent microscope.

-

Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells using image analysis software.

-

Compare the percentage of apoptotic cells in this compound-treated samples to that of the control group.

Experimental Workflows

In Vitro Osteoclast Resorption Assay

Caption: Workflow for assessing this compound's effect on osteoclast resorption.

Osteoblast Gene Expression Analysisdot

References

- 1. This compound increases osteoblastic differentiation and function through connexin43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Connexin 43 Is Required for the Anti-Apoptotic Effect of Bisphosphonates on Osteocytes and Osteoblasts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound on osteoblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effect of low-dose this compound against osteocyte apoptosis and bone loss in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osteoblastic cell secretome: a novel role for progranulin during this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 9. Dose-dependent Differential Effects of this compound on Gene Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro and In Vivo Antiplasmodial Activities of this compound and Its Interference with Protein Prenylation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serum osteoprotegerin and RANKL are not specifically altered in women with postmenopausal osteoporosis treated with teriparatide or this compound: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of this compound treatment on serum osteoprotegerin and bone marker levels in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound on osteocyte viability and bone turnover in paired iliac bone biopsies from early postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The effect of this compound on osteogenic lineage is mediated by cyclooxygenase-2 gene upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of this compound on the morphology and viability of gingiva-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Risedronate's Role in the Mevalonate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risedronate, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of metabolic bone diseases, primarily osteoporosis. Its therapeutic efficacy is intrinsically linked to its profound inhibitory effect on the mevalonate (B85504) pathway, a critical metabolic cascade for the synthesis of cholesterol and essential isoprenoid lipids. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, focusing on its primary target, farnesyl pyrophosphate synthase (FPPS). We will delve into the downstream consequences of FPPS inhibition, including the disruption of protein prenylation and the subsequent induction of osteoclast apoptosis. This document synthesizes quantitative data from key studies, presents detailed experimental methodologies, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows.

The Mevalonate Pathway: A Brief Overview

The mevalonate pathway is a fundamental biosynthetic route in eukaryotic cells, responsible for the production of a diverse array of isoprenoid compounds. These molecules are vital for numerous cellular functions, ranging from the maintenance of cell membrane integrity to signal transduction. The pathway commences with the conversion of acetyl-CoA to mevalonate, which is then sequentially phosphorylated and decarboxylated to yield isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are the fundamental units for the synthesis of longer-chain isoprenoids, including geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).

Figure 1: Simplified overview of the mevalonate pathway.

This compound's Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase

This compound is a structural analog of inorganic pyrophosphate and exerts its pharmacological effect by directly targeting and inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2][3] FPPS catalyzes the sequential condensation of IPP with DMAPP to form GPP, and subsequently, the addition of another IPP molecule to GPP to produce FPP.[4]

The nitrogen atom within the heterocyclic ring of this compound is crucial for its high potency. It allows for a tight binding to the active site of FPPS, specifically interacting with key amino acid residues.[4] This interaction is a time-dependent, slow-tight binding inhibition, where an initial enzyme-inhibitor complex isomerizes to a more stable, tightly bound state.[5]

Figure 2: this compound's inhibition of FPPS and downstream effects.

Downstream Consequences of FPPS Inhibition

The inhibition of FPPS by this compound leads to a depletion of the intracellular pools of FPP and GGPP. These isoprenoid lipids are essential for the post-translational modification of small GTP-binding proteins, a process known as prenylation. Farnesylation (the addition of an FPP group) and geranylgeranylation (the addition of a GGPP group) are critical for the proper membrane localization and function of proteins such as Ras, Rho, and Rac.[4]

In osteoclasts, these small GTPases are vital for maintaining their cytoskeletal integrity, ruffled border formation, and overall bone-resorbing activity. The disruption of protein prenylation leads to osteoclast dysfunction, inactivation, and ultimately, apoptosis (programmed cell death).[6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | Assay System | IC50 | Reference |

| Farnesyl Pyrophosphate Synthase (FPPS) | Recombinant Babesia bovis FPPS | 8.4 ± 1.2 nM | [1] |

| Farnesyl Pyrophosphate Synthase (FPPS) | Human FPPS (initial) | ~450 nM | [5] |

| Farnesyl Pyrophosphate Synthase (FPPS) | Human FPPS (pre-incubated) | 5.7 nM | [5][9] |

| Plasmodium falciparum growth | In vitro culture | 20.3 ± 1.0 µM | [10] |

Table 2: Clinical Efficacy of this compound in Postmenopausal Osteoporosis

| Endpoint | Patient Population | Treatment Duration | Risk Reduction vs. Placebo | Reference |

| New Vertebral Fractures | Women with ≥2 prevalent vertebral fractures | 1 year | 61% | [11] |

| New Vertebral Fractures | Women with ≥2 prevalent vertebral fractures | 3 years | 49% | [11] |

| Non-Vertebral Fractures | Women with ≥2 prevalent vertebral fractures | 3 years | 33% | [11] |

| Hip Fractures | General osteoporotic population | 3 years | 30% | [12] |

| Fragility Fractures | Women with osteopenia | 3 years | 73% | [13] |

Table 3: Effect of this compound on Bone Mineral Density (BMD)

| Site | Patient Population | Treatment Duration | Mean % Change in BMD vs. Placebo | Reference |

| Lumbar Spine | Men with osteoporosis | 2 years | 4.5% increase | [14] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound on the mevalonate pathway.

Farnesyl Pyrophosphate Synthase (FPPS) Activity Assay

This assay measures the enzymatic activity of FPPS and its inhibition by compounds like this compound. A common method is a radiochemical assay.

Principle: The assay quantifies the incorporation of a radiolabeled substrate, such as [1-14C]isopentenyl pyrophosphate ([14C]IPP), into farnesyl pyrophosphate.

General Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and dithiothreitol. Add recombinant FPPS enzyme, the allylic substrate (GPP or DMAPP), and the inhibitor (this compound) at various concentrations.

-

Initiation: Start the reaction by adding [14C]IPP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a strong acid, such as HCl, which also hydrolyzes the pyrophosphate ester bonds of the unreacted substrate.

-

Extraction: Extract the radiolabeled product (farnesol) into an organic solvent (e.g., hexane (B92381) or chloroform).

-

Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

A non-radioactive, colorimetric assay can also be employed, which measures the amount of inorganic pyrophosphate (PPi) released during the reaction.[15]

Figure 3: General workflow for a radiochemical FPPS activity assay.

Osteoclast Resorption Pit Assay

This assay assesses the bone-resorbing activity of osteoclasts and the inhibitory effect of this compound.

Principle: Osteoclasts are cultured on a resorbable substrate, such as bone slices or calcium phosphate-coated plates. The extent of resorption is visualized and quantified.

General Protocol:

-

Osteoclast Generation: Isolate osteoclast precursors from bone marrow or peripheral blood mononuclear cells (PBMCs) and culture them in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.[16][17]

-

Cell Seeding: Seed the mature osteoclasts onto the resorbable substrate (e.g., bovine cortical bone slices).[16]

-

Treatment: Treat the osteoclast cultures with varying concentrations of this compound.

-

Incubation: Culture for a period sufficient to allow for resorption (e.g., 24-48 hours).

-

Cell Removal: Remove the osteoclasts from the substrate using sonication or bleach.

-

Staining: Stain the resorption pits with a dye such as toluidine blue or silver nitrate.[18][19]

-

Imaging and Quantification: Capture images of the resorption pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).[18]

Western Blotting for Protein Prenylation

This technique is used to detect the inhibition of protein prenylation in cells treated with this compound.

Principle: Unprenylated small GTPases migrate slower on an SDS-PAGE gel compared to their prenylated counterparts. This mobility shift can be detected by Western blotting.

General Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., J774 macrophages or osteoclasts) and treat with this compound for a specified time.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for a small GTPase (e.g., Ras, RhoA, or Rap1A).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of a higher molecular weight band or an increase in its intensity in this compound-treated samples indicates the accumulation of unprenylated protein.

Signaling Pathways Affected by this compound

The inhibition of protein prenylation by this compound has profound effects on intracellular signaling pathways that are dependent on small GTPases.

The ERK/Bim Axis and Osteoclast Apoptosis

This compound has been shown to induce osteoclast apoptosis through the mitochondria-dependent pathway, which involves the upregulation of the pro-apoptotic protein Bim. This effect is mediated by the suppression of the Extracellular signal-Regulated Kinase (ERK) pathway.

The Akt Pathway and Bone Resorbing Activity

The suppression of the bone-resorbing activity of osteoclasts by this compound is primarily mediated through the inhibition of the Akt signaling pathway. Constitutively active Akt-1 can reverse the anti-resorptive effects of this compound.

Figure 4: Signaling pathways affected by this compound in osteoclasts.

Conclusion

This compound's potent anti-resorptive activity is a direct consequence of its targeted inhibition of farnesyl pyrophosphate synthase within the mevalonate pathway. This action disrupts the essential post-translational prenylation of small GTPases in osteoclasts, leading to their dysfunction and apoptosis. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of bisphosphonates and other inhibitors of the mevalonate pathway. A thorough understanding of these molecular mechanisms is crucial for the development of next-generation therapies for metabolic bone diseases.

References

- 1. Farsenyl pyrophosphate synthase is a potential molecular drug target of this compound in Babesia bovis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound reduces osteoclast precursors and cytokine production in postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 10. In Vitro and In Vivo Antiplasmodial Activities of this compound and Its Interference with Protein Prenylation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Effects of this compound on fracture risk in postmenopausal women with osteopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news.sanofi.us [news.sanofi.us]

- 15. rsc.org [rsc.org]

- 16. An In Vitro Model of Murine Osteoclast-Mediated Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Effects of Risedronate on Osteoblast Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risedronate, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of metabolic bone diseases, primarily recognized for its robust inhibition of osteoclast-mediated bone resorption. However, the direct effects of this compound on osteoblasts, the cells responsible for bone formation, are multifaceted and dose-dependent. This technical guide provides an in-depth analysis of the in vitro effects of this compound on osteoblast proliferation, viability, and differentiation. It synthesizes quantitative data from multiple studies, details relevant experimental protocols, and visualizes the key signaling pathways implicated in this compound's action on osteoblasts. This document is intended to serve as a comprehensive resource for researchers in bone biology and professionals in drug development seeking to understand the cellular and molecular mechanisms of bisphosphonates on bone-forming cells.

Quantitative Data on Osteoblast Proliferation and Viability

The in vitro response of osteoblasts to this compound is highly dependent on the concentration of the drug and the duration of exposure. Generally, lower concentrations of this compound have been observed to be either neutral or stimulatory to osteoblast proliferation, while higher concentrations tend to be inhibitory.

Table 1: Effect of this compound on MC3T3-E1 Osteoblast-like Cell Proliferation and Viability

| Concentration (M) | Time Point | Effect on Proliferation | Effect on Viability | Assay Used | Reference |

| 10⁻⁸ | 24h | No significant effect | No significant effect | Hemocytometer Counting, MTT Assay | [1] |

| 10⁻⁶ | 24h | No significant effect | No significant effect | Hemocytometer Counting, MTT Assay | [1] |

| 10⁻⁴ | 24h | No significant effect | No significant effect | Hemocytometer Counting, MTT Assay | [1] |

| 10⁻³ | 24h | No significant effect | No significant effect | Hemocytometer Counting, MTT Assay | [1] |

| 10⁻⁸ | 48h | Not reported | Not reported | - | - |

| 10⁻⁶ | 48h | Not reported | Not reported | - | - |

| 10⁻⁴ | 48h | Decrease | Decrease | Hemocytometer Counting, MTT Assay | [1] |

| 10⁻³ | 48h | Decrease | Decrease | Hemocytometer Counting, MTT Assay | [1] |

| 10⁻⁸ | 72h | Not reported | Not reported | - | - |

| 10⁻⁶ | 72h | Not reported | Not reported | - | - |

| 10⁻⁴ | 72h | Decrease | Decrease | Hemocytometer Counting, MTT Assay | [1] |

| 10⁻³ | 72h | Decrease | Decrease | Hemocytometer Counting, MTT Assay | [1] |

Table 2: Effect of this compound on Human Bone Marrow Stromal Cell (BMSC) Proliferation

| Concentration | Time Point | Effect on Proliferation | Assay Used | Reference |

| Not Specified | 7 days | Enhanced | Direct Cell Counting | [2] |

| Not Specified | 14 days | Enhanced | Direct Cell Counting | [2] |

Table 3: Effect of this compound on Gingiva-Derived Mesenchymal Stem Cell Viability

| Concentration (µM) | Time Point | Effect on Viability | Assay Used | Reference |

| 1 | 7 days | Decrease | CCK-8 | [3] |

| 5 | 7 days | Decrease | CCK-8 | [3] |

| 10 | 7 days | Decrease | CCK-8 | [3] |

Experimental Protocols

Cell Culture

-

Cell Line: MC3T3-E1 (murine pre-osteoblastic cell line) is a commonly used model.[1][4] Other relevant cell types include primary human bone marrow stromal cells (BMSCs) and gingiva-derived mesenchymal stem cells (GMSCs).[2][3]

-

Culture Medium:

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[4]

-

Subculture: Cells are passaged at 70-80% confluency using 0.25% trypsin-EDTA.

Proliferation and Viability Assays

-

Hemocytometer Counting:

-

Seed MC3T3-E1 cells in 6-well plates at a density of 1 x 10⁵ cells/well.

-

After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻³ M) or a vehicle control.

-

At specified time points (e.g., 24, 48, and 72 hours), detach the cells using trypsin-EDTA.

-

Resuspend the cells in a known volume of culture medium.

-

Mix an aliquot of the cell suspension with an equal volume of trypan blue dye.

-

Load the mixture into a hemocytometer and count the number of viable (unstained) cells under a microscope.

-

Calculate the cell concentration and total cell number per well.

-

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

After 24 hours, treat the cells with different concentrations of this compound.

-

At the end of the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

The MTT solution is converted to formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

-

-

CCK-8 Assay (Cell Counting Kit-8):

-

Seed cells in a 96-well plate.

-

Treat with this compound as required.

-

At the desired time point, add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Signaling Pathways and Visualizations

The effects of this compound on osteoblasts are mediated by several signaling pathways. While the primary mechanism of action for nitrogen-containing bisphosphonates is the inhibition of the mevalonate (B85504) pathway in osteoclasts, their influence on osteoblasts involves distinct molecular cascades.

This compound and the COX-2 Signaling Pathway

This compound has been shown to upregulate the expression of cyclooxygenase-2 (COX-2) in osteoblasts.[5] This upregulation is believed to be an anabolic mechanism of this compound, contributing to bone formation.[5]

References

- 1. This compound increases osteoblastic differentiation and function through connexin43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of bisphosphonates on proliferation and osteoblast differentiation of human bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on the morphology and viability of gingiva-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05529A [pubs.rsc.org]

- 5. The effect of this compound on osteogenic lineage is mediated by cyclooxygenase-2 gene upregulation - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Risedronate Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risedronate sodium, a potent pyridinyl bisphosphonate, is a widely prescribed therapeutic agent for the management of bone disorders characterized by excessive bone resorption, such as osteoporosis and Paget's disease. Its pharmacological activity is primarily attributed to its ability to inhibit osteoclast-mediated bone resorption, thereby preserving bone mass and reducing fracture risk. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound sodium, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Mechanism of Action

This compound, like other nitrogen-containing bisphosphonates (N-BPs), exerts its anti-resorptive effects by targeting the mevalonate (B85504) pathway within osteoclasts. The primary molecular target is farnesyl pyrophosphate synthase (FPPS), a key enzyme responsible for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1] These isoprenoid lipids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras, Rho, and Rac.[2]

The inhibition of FPPS by this compound disrupts the prenylation of these signaling proteins, leading to a cascade of events that impair osteoclast function. This includes disruption of the cytoskeleton, loss of the ruffled border essential for bone resorption, and ultimately, induction of osteoclast apoptosis.[2][3] Notably, studies have shown that the inhibition of bone resorption by this compound occurs at concentrations lower than those required to induce widespread osteoclast apoptosis, suggesting that direct inhibition of resorptive activity is a primary mechanism.[4]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound sodium in osteoclasts.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potent inhibition of osteoclast-mediated bone resorption. This has been demonstrated in a variety of in vitro and in vivo preclinical models.

In Vitro Activity

This compound has been shown to directly inhibit the activity of FPPS. The 50% inhibitory concentration (IC50) for human FPPS is in the nanomolar range, highlighting its high potency.

Table 1: In Vitro Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by this compound

| Enzyme Source | IC50 (nM) | Reference |

| Human FPPS | 5.7 | [5] |

| Babesia bovis FPPS | 8.4 ± 1.2 | [6] |

In Vivo Efficacy

Preclinical studies in various animal models of osteoporosis, such as the ovariectomized (OVX) rat, have consistently demonstrated the efficacy of this compound in preventing bone loss and improving bone mineral density (BMD).

Pharmacokinetics

The preclinical pharmacokinetic profile of this compound has been evaluated in several animal species, primarily rats and dogs. Key characteristics include low oral bioavailability and rapid clearance from plasma with significant uptake into bone.

Table 2: Preclinical Pharmacokinetic Parameters of this compound Sodium

| Species | Dose | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| Healthy Volunteers | 2.5 mg | Oral | 0.41 | 1.8 | - | [7] |

| Healthy Volunteers | 5 mg | Oral | 0.94 | 3.9 | - | [7] |

| Healthy Volunteers | 30 mg | Oral | 5.1 | 21 | ~0.65 | [7][8] |

| Rat | 60 mg (as water solution) | Oral | - | - | - | [9] |

Note: Preclinical pharmacokinetic data in animals is often presented in regulatory submissions and may not be readily available in the public domain in a consolidated format. The data in healthy volunteers is provided for context.

Toxicology

Preclinical toxicology studies have been conducted in rats and dogs to assess the safety profile of this compound. The main target organs for toxicity at high doses are the gastrointestinal tract and the kidney.

Table 3: Summary of Preclinical Toxicology Findings for this compound Sodium

| Species | Study Duration | NOAEL (No Observed Adverse Effect Level) | Key Findings at Higher Doses | Reference |

| Rat | 6-month | 0.1 µg/kg/dose | Hypercalcemia | [10] |

| Dog | 6-month | 0.02 µg/kg/dose | Hypercalcemia | [10] |

| Dog | 1-year | 0.02 µg/kg/dose | Hypercalcemia | [10] |

| Rat | - | - | Single oral doses of ~2 g/kg were tolerated. | [11] |